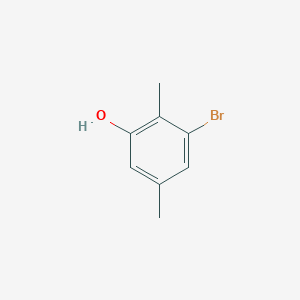

3-Bromo-2,5-dimethylphenol

Description

General Overview of Substituted Phenolic Compounds in Organic Chemistry

Phenols are organic compounds featuring a hydroxyl (–OH) group directly bonded to an aromatic ring. arctomsci.com They are fundamental structures in organic chemistry, serving as precursors for a wide range of more complex molecules. prepchem.com The hydroxyl group is an activating substituent, meaning it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making phenols highly reactive towards electrophilic aromatic substitution. arctomsci.com

Significance of Bromine Functionality in Aromatic Systems

The introduction of a bromine atom onto an aromatic ring, a process known as bromination, is a key transformation in organic synthesis. This is typically achieved through electrophilic aromatic substitution, where a source of electrophilic bromine reacts with the electron-rich aromatic system. google.com The presence of a bromine atom on an aromatic ring serves several important functions.

Firstly, bromine acts as a good leaving group in various nucleophilic substitution reactions, although this is less common on an untreated aromatic ring. More significantly, bromoarenes are crucial substrates for a multitude of cross-coupling reactions (such as Suzuki, Stille, and Heck couplings), which are powerful methods for forming new carbon-carbon bonds. This allows for the elaboration of simple brominated aromatics into much more complex molecular architectures. Furthermore, the bromine atom can be converted into other functional groups through reactions like lithiation followed by quenching with an electrophile. The inductive electron-withdrawing effect and the steric bulk of the bromine atom also influence the regioselectivity of subsequent reactions on the aromatic ring. sigmaaldrich.com This makes brominated aromatic compounds highly versatile building blocks in the construction of complex organic molecules. bldpharm.com

Historical Context of 3-Bromo-2,5-dimethylphenol in Chemical Research

The specific historical details regarding the first synthesis and reporting of this compound are not prominently documented in readily accessible chemical literature. Its emergence is likely tied to the broader exploration of bromination reactions on substituted phenols during the 20th century. Chemical suppliers now list it as a commercially available research chemical, indicating its use as a building block or intermediate in more complex synthetic endeavors. For example, the unbrominated parent compound, 2,5-dimethylphenol (B165462), is a known precursor in the synthesis of the lipid-lowering agent Gemfibrozil. While direct use of this compound in this specific synthesis is not the primary route, its existence points to the broad investigation of variously substituted phenolic structures for pharmaceutical and materials science applications.

Chemical Compound Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,5-dimethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-3-7(9)6(2)8(10)4-5/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREZUUDTGLEZNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Bromo 2,5 Dimethylphenol and Its Congeners

Direct Halogenation Methodologies

Direct halogenation stands as a fundamental approach for the introduction of a bromine atom onto the aromatic ring of 2,5-dimethylphenol (B165462). The regioselectivity of this reaction is dictated by the directing effects of the hydroxyl and methyl groups, which activate the aromatic ring towards electrophilic attack.

N-Bromosuccinimide (NBS)-Mediated Bromination Pathways

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the bromination of aromatic compounds, including phenols. wikipedia.orgmasterorganicchemistry.com It is a solid, making it easier and safer to handle than liquid bromine. masterorganicchemistry.com NBS can participate in both radical and ionic bromination reactions. cdnsciencepub.com

While electrophilic substitution is the more common pathway for the bromination of phenols with NBS, radical mechanisms can also occur, particularly under specific conditions such as the presence of a radical initiator or light. chemrxiv.orgmasterorganicchemistry.com In allylic and benzylic brominations, NBS is known to provide a low, steady concentration of bromine radicals (Br•), which can abstract a hydrogen atom to initiate a radical chain reaction. masterorganicchemistry.com However, for the bromination of the phenol (B47542) ring itself, an ionic mechanism is generally favored, especially in chlorinated solvents. rsc.org

Achieving selective mono-bromination of highly activated substrates like phenols can be challenging due to the tendency for polybromination. bibliomed.orgmdpi.comsemanticscholar.org However, careful control of reaction conditions with NBS can lead to the desired mono-brominated products. chemrxiv.org

The use of a catalytic amount of ammonium (B1175870) acetate (B1210297) with NBS in acetonitrile (B52724) at room temperature has been reported as a rapid, regioselective, and high-yielding method for the nuclear mono-bromination of phenols and anilines. researchgate.net Similarly, employing p-toluenesulfonic acid (pTsOH) as a catalyst with NBS in methanol (B129727) can lead to selective mono-ortho-bromination of para-substituted phenols with short reaction times. nih.gov The addition of amines, such as diisopropylamine, can also promote ortho-selectivity in the bromination of phenols with NBS. oup.com

The following table outlines various conditions for controlled mono-bromination using NBS:

| Catalyst/Additive | Solvent | Substrate | Selectivity | Reference |

| Ammonium Acetate | Acetonitrile | Phenols, Anilines | Regioselective mono-bromination | researchgate.net |

| p-Toluenesulfonic Acid | Methanol | p-Substituted Phenols | Mono-ortho-bromination | nih.gov |

| Diisopropylamine | Not specified | Phenols | Ortho-bromination | oup.com |

| Acetonitrile | Acetonitrile | Activated Arenes | Regioselective and chemoselective | cdnsciencepub.com |

Advanced Reagents for Site-Selective Bromination (e.g., Hypervalent Iodine Reagents)

Achieving site-selectivity in the bromination of electron-rich aromatic rings, such as phenols, is a significant challenge due to the strong activating nature of the hydroxyl group, which often leads to multiple brominations. mdpi.com Advanced reagents, particularly those based on hypervalent iodine, have emerged as powerful tools for mediating mild and selective halogenations.

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), can be used to generate a reactive brominating species in situ. rsc.orgnih.gov For instance, a system combining PIDA with aluminum tribromide (AlBr₃) has been developed for the practical electrophilic bromination of phenols and their ethers under very mild conditions. rsc.org This method is operationally simple, with the active brominating species, likely PhIOAcBr, being preparable in situ or even isolated for later use. rsc.org These reagents offer excellent reactivity and high yields, particularly for naphthol derivatives. rsc.org

The mechanism of these reactions involves the hypervalent iodine compound acting as an oxidant. nih.gov In a system like NaBr/PIDA, the hypervalent iodine reagent facilitates the oxidation of the bromide ion to generate the electrophilic bromine species responsible for the aromatic substitution. nih.gov The choice of bromine source and solvent system is crucial for controlling the chemoselectivity of the reaction. nih.gov This approach has been successfully applied to the functionalization of complex, drug-like molecules, demonstrating its utility in post-synthetic modification where traditional, harsher brominating agents might fail. nih.gov The use of hypervalent iodine reagents in conjunction with photoredox catalysis further expands their utility, enabling C(sp²)–H amidation and other transformations under neutral, aqueous conditions. sioc.ac.cn

Indirect Synthetic Routes and Precursor Functionalization

Indirect routes offer alternative pathways to target molecules when direct methods are inefficient or lack the required selectivity. These multi-step sequences often involve the strategic functionalization of carefully chosen precursors.

The synthesis of brominated dimethylphenols often starts with the bromination of a readily available dimethylphenol isomer. The inherent directing effects of the hydroxyl and methyl groups guide the position of the incoming bromine atom, though the product distribution can be complex.

For example, the monobromination of 3,4-dimethylphenol (B119073) in solvents like acetic acid or chloroform (B151607) primarily yields 6-bromo-3,4-dimethylphenol. rsc.org However, further bromination can lead to a mixture of di- and tri-brominated products, including 2,5- and 5,6-dibromo-3,4-dimethylphenol. rsc.org Similarly, the bromination of 2,4-dimethylphenol (B51704) first produces 6-bromo-2,4-dimethylphenol. rsc.org Depending on the reaction conditions, subsequent bromination can yield various products, including 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone or a mixture of 5,6- and 3,6-dibromo-2,4-dimethylphenol. rsc.org

The reaction can sometimes proceed through unexpected pathways involving rearrangement. Bromination of 3,4-dimethylphenol in strong acids like trifluoromethanesulfonic acid can lead to the formation of 5-bromo-3,4-dimethylphenol, where the bromine is meta to the hydroxyl group. cdnsciencepub.comresearchgate.net This is attributed to an ipso-bromination mechanism, where the bromine initially attacks a carbon atom already bearing a substituent (like a methyl group), followed by a rearrangement of the bromine atom to an adjacent position. cdnsciencepub.comresearchgate.net

Table 1: Products from the Bromination of Dimethylphenol Isomers

| Starting Phenol | Bromination Conditions | Major Product(s) | Citation |

|---|---|---|---|

| 3,4-Dimethylphenol | Bromine in Chloroform | 6-Bromo-3,4-dimethylphenol | rsc.org |

| 3,4-Dimethylphenol | Bromine in Acetic Acid | 6-Bromo-3,4-dimethylphenol | rsc.org |

| 2,4-Dimethylphenol | Bromine | 6-Bromo-2,4-dimethylphenol | rsc.org |

A versatile strategy for producing dimethylphenols involves starting from even simpler, non-halogenated aromatic hydrocarbons like xylene. These routes typically involve a series of fundamental organic reactions to introduce the necessary functional groups in the correct positions.

One common pathway is the sulfonation of xylene, followed by hydrolysis of the resulting sulfonic acid to yield the corresponding dimethylphenol. google.comgoogleapis.com Another established route involves the bromination of xylene to produce bromoxylenes. google.comgoogleapis.com These brominated intermediates can then be converted to dimethylphenols. One method is hydrolysis in an aqueous alkaline solution, often catalyzed by a copper compound, at elevated temperatures and pressures. google.comgoogleapis.com An alternative to hydrolysis is a sequence involving amination of the bromoxylene, followed by diazotization of the resulting aminoxylene and subsequent decomposition of the diazonium salt to form the phenol. google.comgoogleapis.com

The order of these steps is critical for achieving the desired isomer. For instance, in synthesizing a meta-substituted product like m-bromoaniline from benzene, a meta-directing group (like a nitro group) must be introduced first before bromination. libretexts.org This principle of strategically ordering reactions based on substituent directing effects is fundamental to multi-step aromatic synthesis. libretexts.org A different approach involves the aromatization of a cyclic precursor, such as the synthesis of 3,5-dimethylphenol (B42653) from 3,5-dimethylcyclohex-2-en-1-one via bromination and subsequent dehydrobromination. prepchem.com

Building the target aromatic ring from aliphatic precursors is a less common but powerful strategy in organic synthesis. This approach can involve the derivatization of brominated aliphatic compounds that are then used in cyclization or alkylation reactions.

One relevant synthetic strategy involves the O-alkylation of a phenol with a brominated aliphatic chain. For example, 2,5-dimethylphenol can be reacted with 1,3-dibromopropane (B121459) to form 1-(2,5-dimethylphenoxy)-3-bromopropane. google.com While this specific example builds a chain onto the phenol, the reverse concept—using a brominated aliphatic piece to construct part of a ring system or to alkylate a precursor that will later be cyclized—is a staple of synthesis.

Another approach involves the C-alkylation of an ester of isobutyric acid with a dihaloalkane like 1-bromo-3-chloropropane (B140262) to create a longer, functionalized aliphatic chain. google.com This chain, containing a halogen, can then be used to alkylate a phenolate (B1203915) salt. google.com The functionalization of aliphatic side chains on aromatic rings is also a key strategy; for instance, the α-hydrogen of a carbonyl on a side chain can be replaced by a halogen, which can then be used in further substitution reactions. rhhz.netnih.gov Modern methods also allow for the highly site-selective C-H bromination of unactivated aliphatic bonds using N-bromoamides and visible light, offering precise control over the introduction of bromine into aliphatic precursors. researchgate.net

Optimization of Reaction Conditions for Yield and Purity Enhancement

Maximizing the yield and purity of the desired brominated phenol requires careful optimization of various reaction parameters. Factors such as the choice of brominating agent, solvent, temperature, pH, and catalyst can have a profound impact on the reaction's outcome.

The development of mild and efficient bromination systems is an active area of research. One such system uses potassium bromide (KBr) and ZnAl–BrO₃⁻–Layered Double Hydroxides (LDHs) as the brominating reagents. mdpi.com Optimization of this system for the bromination of 4-methylphenol showed that the choice of bromide salt, solvent composition, and temperature were all critical. mdpi.com Potassium bromide gave a better yield than other bromide salts like lithium bromide. mdpi.com The reaction required an acidic environment, with acetic acid serving as both a solvent and an acid provider. The addition of a small amount of water significantly increased the reaction rate and slightly improved the yield to 86%. mdpi.com The optimal temperature was found to be 35 °C, as higher temperatures did not improve the yield. mdpi.com

Other approaches include mechanochemical methods, such as ball-milling with N-bromosuccinimide (NBS) and a solid acid co-catalyst like MCM-41-SO₃H, which can provide short reaction times and high regioselectivity. thieme-connect.com For analytical purposes, derivatization conditions for brominated phenols using silylation reagents have been optimized to improve volatility and thermal stability for gas chromatography-mass spectrometry (GC/MS) analysis. researchgate.net

Table 2: Optimization of the Bromination of 4-Methylphenol

| Entry | Bromide Salt | Equivalents (Salt) | Solvent | Temperature (°C) | Yield (%) | Citation |

|---|---|---|---|---|---|---|

| 1 | LiBr | 1.4 | Acetic Acid | Room Temp | Low | mdpi.com |

| 2 | LiBr | 1.2 | Acetic Acid | Room Temp | 76 | mdpi.com |

| 3 | KBr | 1.2 | Acetic Acid | Room Temp | 83 | mdpi.com |

| 4 | KBr | 1.2 | Acetic Acid / Water | 35 | 86 | mdpi.com |

| 5 | KBr | 1.2 | Acetic Acid / Water | 45 | 86 | mdpi.com |

Investigations into Isomeric and Positional Selectivity During Bromination

The regiochemical outcome of the electrophilic bromination of substituted phenols is governed by the combined directing effects of the substituents already present on the ring. The powerful ortho-, para-directing hydroxyl group typically dominates, but steric hindrance and the electronic properties of other substituents, like methyl groups, play a crucial role in determining the final distribution of isomers.

In the bromination of dimethylphenols, the incoming bromine atom is directed to the positions activated by the hydroxyl group and, to a lesser extent, the methyl groups, and away from sterically hindered positions. For 2,4-dimethylphenol, the C-6 position is doubly activated by the ortho-hydroxyl and para-methyl groups, making it the primary site of initial bromination to form 6-bromo-2,4-dimethylphenol. rsc.org For 3,4-dimethylphenol, the C-6 position is activated by the ortho-hydroxyl group, leading to 6-bromo-3,4-dimethylphenol as the major monobrominated product. rsc.org

A fascinating aspect of phenol bromination is the potential for ipso attack and subsequent rearrangement, which can lead to products that defy simple directing rules. cdnsciencepub.comresearchgate.net This is particularly evident in superacidic media like trifluoromethanesulfonic acid. cdnsciencepub.comresearchgate.net For example, the bromination of 3,4-dimethylphenol under these conditions can yield 3-bromo- (B131339) (or 5-bromo-) derivatives, where the bromine is meta to the hydroxyl group. cdnsciencepub.com This occurs because the bromine atom can attack the C-4 position, which is already occupied by a methyl group (ipso attack), forming a dienone intermediate. This intermediate can then rearrange via a 1,2-shift of the bromine atom to the adjacent C-3 or C-5 position, ultimately yielding the thermodynamically favored meta-brominated phenol after deprotonation. cdnsciencepub.comresearchgate.net Such rearrangements highlight the complexity of electrophilic aromatic substitution and the importance of reaction conditions in controlling isomeric and positional selectivity.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2,5 Dimethylphenol

Electrophilic Aromatic Substitution Patterns and Subsequent Functionalization

The hydroxyl group is a strongly activating, ortho-, para-directing substituent, while the methyl groups are moderately activating and also ortho-, para-directing. The bromine atom is a deactivating but ortho-, para-directing substituent. The positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the methyl groups are C1, C3, C4, and C6 for the C2-methyl, and C2, C4, and C6 for the C5-methyl. The positions ortho and para to the bromine are C2 and C4. The combined directing effects of these groups, along with steric hindrance, determine the regioselectivity of electrophilic aromatic substitution reactions.

Reactivity Towards Nitration, Sulfonation, and Alkylation

Nitration: The nitration of substituted phenols is a well-established electrophilic aromatic substitution reaction. In the case of 3,5-dimethylphenol (B42653), nitration with dilute nitric acid is expected to result in mononitration. vaia.com The hydroxyl group directs the incoming nitro group to the ortho and para positions (C2, C4, C6). However, the methyl groups at C3 and C5 provide steric hindrance, making the ortho positions (C2 and C6) less accessible. vaia.com

For 3-Bromo-2,5-dimethylphenol, the directing effects of the hydroxyl, methyl, and bromo substituents must be considered. The hydroxyl group strongly activates the ring, directing incoming electrophiles to the C4 and C6 positions. The methyl groups at C2 and C5 also activate these positions. The bromine at C3 deactivates the ring but directs to C2 and C4. The cumulative effect suggests that the most likely positions for nitration are C4 and C6.

A study on the nitration of 3,4,6-tribromo-2,5-dimethylphenol with fuming nitric acid in acetic acid reported the formation of a 4-nitrocyclohexa-2,5-dienone derivative. publish.csiro.aupublish.csiro.au This indicates that under forcing conditions, ipso-nitration can occur at a position already occupied by a substituent. While this is a different substrate, it highlights the potential for complex reaction pathways in highly substituted phenols. Another study on the nitration of 2,5-dimethylphenol (B165462) using cerium (IV) ammonium (B1175870) nitrate (B79036) and sodium bicarbonate showed regioselective formation of 2-nitro-3,6-dimethylphenol, demonstrating that specific reagents can control the position of nitration. arkat-usa.org

Sulfonation: The sulfonation of phenols typically occurs with concentrated sulfuric acid or sulfur trioxide. The reaction is reversible and the position of sulfonation can be influenced by reaction conditions such as temperature and time. For this compound, sulfonation is expected to occur at the positions activated by the hydroxyl group, namely C4 and C6.

Studies on the sulfonation of related phenols, such as 3-methoxyphenol, show that a mixture of isomers can be formed initially, with further sulfonation leading to disubstituted products. researchgate.net The sulfonation of 3,4-dimethylphenol (B119073) with concentrated sulfuric acid is a known purification method, as it sulfonates contaminants more readily than the target molecule. chemicalbook.com This suggests that the sulfonation of this compound would likely proceed, with the regioselectivity being a key question for investigation.

Alkylation: The alkylation of phenols can occur on the hydroxyl group (O-alkylation) or on the aromatic ring (C-alkylation). The choice between these two pathways is influenced by the reaction conditions, such as the base and solvent used.

A study on the alkylation of 2,5-dimethylphenol with 1-bromo-3-chloropropane (B140262) using phase-transfer catalysis investigated the selectivity of the reaction. thieme-connect.comresearchgate.net This research focused on O-alkylation to form aryloxypropanes. thieme-connect.comresearchgate.net Another patent describes the O-alkylation of 2,5-dimethylphenol with 1,3-dibromopropane (B121459) as a step in a multi-step synthesis. googleapis.com These examples suggest that this compound would readily undergo O-alkylation under similar conditions. C-alkylation, a Friedel-Crafts type reaction, would likely occur at the C4 and C6 positions, directed by the hydroxyl group.

| Reaction | Reagents and Conditions | Expected Major Product(s) for this compound |

| Nitration | Dilute HNO₃ | 3-Bromo-2,5-dimethyl-4-nitrophenol and 3-Bromo-2,5-dimethyl-6-nitrophenol |

| Sulfonation | Conc. H₂SO₄ | This compound-4-sulfonic acid and this compound-6-sulfonic acid |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 1-(3-Bromo-2,5-dimethylphenoxy)alkane |

| C-Alkylation | Alkene, Acid catalyst | 4-Alkyl-3-bromo-2,5-dimethylphenol and 6-Alkyl-3-bromo-2,5-dimethylphenol |

This table presents expected products based on general principles of electrophilic aromatic substitution and reactivity of similar compounds.

Competitive Halogenation Reactions and Product Distribution

The bromination of phenols is a rapid reaction that can lead to polybrominated products. The position of bromination is strongly directed by the activating hydroxyl group to the ortho and para positions. In 3,5-dimethylphenol, bromination with molecular bromine in acetic acid leads to the formation of 2,4,6-tribromo-3,5-dimethylphenol. cdnsciencepub.com

For this compound, further halogenation would be influenced by the existing substituents. The powerful directing effect of the hydroxyl group would favor substitution at the remaining vacant activated positions, C4 and C6. Therefore, treatment with a halogenating agent like bromine would be expected to yield 3,4-dibromo-2,5-dimethylphenol and subsequently 3,4,6-tribromo-2,5-dimethylphenol.

A study on the bromination of 3,4,5-trimethylphenol (B1220615) showed the formation of 2-bromo-3,4,5-trimethylphenol, indicating that even with multiple alkyl groups, halogenation occurs at the position activated by the hydroxyl group. cdnsciencepub.com Research on the bromination of phenols in trifluoromethanesulfonic acid has shown that rearrangement can occur, leading to the formation of products with bromine meta to the hydroxyl group, proceeding through a bromodienone intermediate. cdnsciencepub.com This suggests that under specific acidic conditions, the product distribution of halogenation on this compound could be complex.

Iron(III)-catalyzed chlorination of activated arenes using N-chlorosuccinimide has been shown to be a general and regioselective method. core.ac.uk This method was successfully applied to the chlorination of chloroxylenol (4-chloro-3,5-dimethylphenol), demonstrating its utility for halogenating substituted phenols. core.ac.uk A similar approach could likely be used for the selective chlorination of this compound at the C4 or C6 position.

Carbon-Carbon Cross-Coupling Reactions

The bromine atom on the this compound ring serves as a synthetic handle for various palladium-catalyzed carbon-carbon bond-forming reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. fishersci.co.uk Aryl bromides are common substrates for this reaction. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various boronic acids or their esters.

| Parameter | Typical Conditions for Suzuki-Miyaura Coupling |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, SPhos, XPhos) |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, often with water |

| Boron Reagent | Aryl or vinyl boronic acid/ester |

This table provides a general overview of conditions often employed in Suzuki-Miyaura reactions.

Stille and Negishi Coupling Methodologies

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium. organic-chemistry.orgresearchgate.net Similar to the Suzuki-Miyaura reaction, aryl bromides are effective substrates. This compound is expected to be a suitable partner in Stille couplings. The reaction is known for its tolerance of a wide range of functional groups, which would likely include the phenolic hydroxyl group. uwindsor.ca The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organostannane and reductive elimination to form the coupled product. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. illinois.edu This reaction is a powerful tool for C-C bond formation. illinois.edu The bromo-substituted ring of this compound should be susceptible to Negishi coupling with various organozinc reagents. researchgate.netnih.gov The reaction is known to be compatible with a variety of functional groups. nih.gov An efficient palladium-catalyzed process has been developed for the Negishi coupling of secondary alkylzinc halides with aryl bromides, showcasing the broad applicability of this method. nih.gov

Mizoroki-Heck Olefination and Sonogashira Alkynylation

Mizoroki-Heck Olefination: The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. liverpool.ac.ukbeilstein-journals.org Aryl bromides are common substrates for this transformation. This compound would be expected to react with various alkenes under Heck conditions to yield substituted styrenes. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. nih.gov The regioselectivity of the addition to the alkene is an important consideration in this reaction.

Sonogashira Alkynylation: The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. beilstein-journals.orgwikipedia.org This reaction is a highly efficient method for the synthesis of substituted alkynes. wikipedia.org this compound would serve as the aryl halide component, reacting with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.org Copper-free Sonogashira protocols have also been developed. nih.govgelest.com

| Coupling Reaction | Coupling Partner | Expected Product with this compound |

| Stille Coupling | Organostannane (R-SnBu₃) | 3-R-2,5-dimethylphenol |

| Negishi Coupling | Organozinc (R-ZnX) | 3-R-2,5-dimethylphenol |

| Mizoroki-Heck Olefination | Alkene (CH₂=CHR) | 3-(CH=CHR)-2,5-dimethylphenol |

| Sonogashira Alkynylation | Terminal Alkyne (HC≡CR) | 3-(C≡CR)-2,5-dimethylphenol |

This table summarizes the expected products from various cross-coupling reactions of this compound.

Oxidative Coupling Reactions and Polymerization Pathways

The oxidative coupling of phenols is a significant reaction for the synthesis of polymers, particularly poly(phenylene oxide)s (PPOs). These polymers are valued for their thermal and chemical stability. uc.edu The reactivity of the phenol (B47542) in these polymerization reactions is influenced by the substituents on the aromatic ring.

The oxidative coupling polymerization of 2,6-disubstituted phenols, such as 2,6-dimethylphenol (B121312), is a well-established method for producing high molecular weight linear PPOs. uc.edumdpi.com This reaction typically uses a copper-amine catalyst system and oxygen. uc.eduijmer.com While phenols with two ortho substituents generally yield linear polymers, those with only one ortho substituent and an open para position can also undergo oxidative coupling, but often result in branched and colored polymers. uc.edu

In the case of this compound, the substitution pattern is different from the typical 2,6-disubstituted monomers. The presence of a bromine atom and two methyl groups influences the reaction pathways. While direct polymerization of this compound to form a homopolymer is not extensively documented in the provided search results, the principles of oxidative coupling suggest that it could potentially be copolymerized with other phenols. For instance, the oxidative copolymerization of 2,6-dimethylphenol with 2,2-di(4-hydroxy-3,5-dimethylphenyl)propane is a known method. uc.edu

The nature of the substituents plays a crucial role; bulky groups like t-butyl can lead to the formation of diphenoquinone (B1195943) as the main product instead of the polymer. uc.eduijmer.com The bromine and methyl groups in this compound would influence the steric and electronic environment of the phenoxy radical intermediate, thereby affecting the regioselectivity of the C-O coupling.

The mechanism of oxidative coupling polymerization of phenols has been a subject of extensive research, with radical, ionic (electrophilic and nucleophilic), and radical-anion mechanisms being proposed. uc.edu A widely accepted mechanism for copper-catalyzed polymerization of 2,6-dimethylphenol involves the formation of phenoxy radicals. researchgate.net The copper catalyst system, often a Cu(I)/Cu(II) couple, is believed to facilitate the one-electron oxidation of the phenol to a phenoxy radical. researchgate.netresearchgate.net

Three main mechanistic pathways have been proposed for the subsequent coupling steps: researchgate.net

Coupling of free phenoxy radicals: The generated phenoxy radicals are free in solution and couple randomly.

Coupling of phenoxy radicals coordinated to the catalyst: The phenoxy radicals remain coordinated to the copper catalyst, which directs the coupling reaction.

Coupling through a phenoxonium cation: This involves the formation of a phenoxonium cation intermediate.

Recent studies suggest that the coupling of phenoxy radicals coordinated to the catalyst complex is a key step in controlling the selectivity of the C-O bond formation. researchgate.net The structure of the polymer is determined by the redistribution of dimers and oligomers through a process of quinone-ketal formation and subsequent rearrangement.

The presence of bromine in the monomer, as in this compound, can influence the reaction. For example, in the polymerization of 2,6-dimethylphenol, the addition of bromine can lead to the in-situ formation of 4-bromo-2,6-dimethylphenol, which then participates in the polymerization by forming a carbon radical in reaction with the copper(I) complex. researchgate.net

| Step | Description | Key Intermediates | Influencing Factors |

|---|---|---|---|

| Initiation | One-electron oxidation of the phenol to a phenoxy radical. | Phenoxy radical | Catalyst (e.g., Cu(I)/Cu(II)), Oxidizing agent (e.g., O2) |

| Propagation | Coupling of phenoxy radicals to form dimers and oligomers. | Dimers, Oligomers, Quinone-ketals | Substituent effects, Catalyst coordination |

| Redistribution | Rearrangement of oligomers leading to higher molecular weight polymers. | Polymer chains | Reaction conditions |

Nucleophilic Aromatic Substitution on Activated Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings. The hydroxyl group of a phenol activates the aromatic ring towards electrophilic substitution but not typically towards nucleophilic attack. savemyexams.com However, the presence of strong electron-withdrawing groups ortho or para to a leaving group can facilitate SNAr reactions. ulaval.ca

For this compound, direct nucleophilic substitution of the bromine atom is unlikely under standard SNAr conditions due to the lack of strong activation. The methyl groups are electron-donating, which further deactivates the ring towards nucleophilic attack.

However, it is possible to activate the system for SNAr. One approach involves the introduction of a strongly electron-withdrawing group, such as a nitro group, onto the aromatic ring. For instance, the reaction of 3,5-dimethylphenol with 1-iodo-4-nitrobenzene (B147127) demonstrates that phenols can act as nucleophiles in SNAr reactions with sufficiently activated aryl halides. ulaval.ca

Another possibility is the activation of the hydroxyl group itself, for example, by converting it into a better leaving group. However, the more common scenario involves the phenol acting as the nucleophile. The reactivity in SNAr reactions is highly dependent on the substitution pattern of the aryl halide. ulaval.ca

Rearrangement Reactions and Migration Phenomena of Bromine Substituents

The migration of halogen substituents on a phenol ring can occur under various conditions, often involving dienone intermediates. These rearrangements can be influenced by acid catalysis and oxidative processes.

The bromination of phenols can sometimes lead to products that are the result of halogen rearrangement. rsc.orgcdnsciencepub.com For example, the bromination of p-cresol (B1678582) can yield 3-bromo-p-cresol, which involves the migration of a bromine atom. cdnsciencepub.comcdnsciencepub.com This type of rearrangement is often acid-catalyzed and can proceed through a dienone-phenol rearrangement mechanism. cdnsciencepub.com

In the context of substituted phenols, intramolecular halogen shifts can be facilitated by the formation of a bromocyclohexadienone intermediate. rsc.org The stability of this intermediate and the subsequent rearrangement pathway are influenced by the substitution pattern on the aromatic ring. For 3,4-dimethylphenol, bromination can lead to a tribromocyclohexadienone which can then rearrange. rsc.org

Oxidative conditions are known to promote the rearrangement of substituents on phenolic rings. nih.gov The treatment of phenols with HBr under oxidative conditions can lead to the formation of bromophenols via electrophilic aromatic substitution. nih.gov Furthermore, oxidative dearomatization of phenols using bromine-based reagents can lead to the formation of spirocyclic compounds, indicating the involvement of oxidative processes in complex rearrangements. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2,5 Dimethylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of 3-Bromo-2,5-dimethylphenol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular framework.

One-dimensional ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each proton and carbon atom, respectively. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic shielding around a nucleus, which is highly sensitive to the molecular structure. oregonstate.edu

In the ¹H NMR spectrum of this compound, distinct signals are expected for the phenolic hydroxyl (-OH) proton, the two aromatic protons, and the protons of the two methyl groups. The aromatic protons (H-4 and H-6) are expected to appear as singlets in the aromatic region (typically 6.5-8.0 ppm), with their exact shifts influenced by the positions of the bromine, hydroxyl, and methyl substituents. libretexts.org The methyl protons at positions C-2 and C-5 will also appear as distinct singlets, likely in the range of 2.0-2.5 ppm. libretexts.org

The ¹³C NMR spectrum provides complementary information, showing separate signals for each of the eight carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-1) and the carbon bonded to the bromine atom (C-3) would be significantly shifted downfield. The chemical shifts of the aromatic carbons are diagnostic and allow for clear differentiation from other isomers, such as 4-Bromo-3,5-dimethylphenol, where a different substitution pattern would lead to a unique set of chemical shifts due to changes in symmetry and electronic effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| OH | ~4.5-5.5 | C-1 (C-OH) | ~150-155 |

| H-4 | ~6.8-7.2 | C-2 (C-CH₃) | ~125-130 |

| H-6 | ~6.6-7.0 | C-3 (C-Br) | ~115-120 |

| 2-CH₃ | ~2.2-2.4 | C-4 | ~130-135 |

| 5-CH₃ | ~2.1-2.3 | C-5 (C-CH₃) | ~135-140 |

| C-6 | ~115-120 | ||

| 2-CH₃ | ~15-20 | ||

| 5-CH₃ | ~20-25 |

Note: Predicted values are based on typical chemical shift ranges for substituted phenols and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments provide further insight by revealing correlations between nuclei, which helps to piece together the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu For this compound, a COSY spectrum would show no cross-peaks between the aromatic protons (H-4 and H-6) as they are too far apart to be coupled, confirming their para- and ortho-relationship to the methyl groups, respectively.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton and carbon atoms. sdsu.edu This is a powerful tool for definitively assigning carbon signals. For instance, the proton signal for the 2-CH₃ group will show a cross-peak to the corresponding methyl carbon signal in the ¹³C spectrum. Similarly, the aromatic H-4 and H-6 signals will correlate directly to the C-4 and C-6 carbon signals.

Table 2: Expected Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbons (¹³C) | Information Gained |

|---|---|---|

| H-4 | C-2, C-5, C-6 | Confirms position of H-4 relative to methyl groups and C-6. |

| H-6 | C-1, C-2, C-4, C-5 | Confirms position of H-6 relative to hydroxyl, methyl, and other aromatic carbons. |

| 2-CH₃ | C-1, C-2, C-3 | Connects the methyl group to the C-1/C-2/C-3 fragment. |

| 5-CH₃ | C-4, C-5, C-6 | Connects the methyl group to the C-4/C-5/C-6 fragment. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to several decimal places), which allows for the unambiguous determination of a molecule's elemental formula. libretexts.orglongdom.org For this compound (C₈H₉BrO), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. youtube.com Consequently, the molecular ion will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass units. This characteristic doublet is a definitive indicator of the presence of a single bromine atom in the molecule. youtube.comslideshare.net HRMS can distinguish between molecules with the same nominal mass but different elemental compositions, providing a high degree of confidence in the assigned formula. nih.gov

Table 3: Exact Mass and Isotopic Pattern for the Molecular Ion of this compound

| Ionic Species | Elemental Formula | Calculated Exact Mass (Da) | Relative Abundance |

|---|---|---|---|

| [M]⁺ | C₈H₉⁷⁹BrO | 199.98368 | ~100% |

| [M+2]⁺ | C₈H₉⁸¹BrO | 201.98163 | ~97.3% |

In electron ionization mass spectrometry (EI-MS), the molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides structural information that can be used to confirm the identity of the compound.

For this compound, several key fragmentation pathways are expected:

Loss of a methyl radical (-•CH₃) : A common fragmentation for methylated aromatics, leading to a fragment ion at m/z 185/187.

Loss of a bromine atom (-•Br) : Cleavage of the C-Br bond would result in an ion at m/z 121. nih.gov

Loss of carbon monoxide (-CO) : Phenolic compounds can undergo rearrangement and lose CO, which would lead to a fragment ion from the [M-Br]⁺ peak. docbrown.info

The relative intensities of these fragment peaks can help distinguish between different isomers. libretexts.org

Table 4: Expected Major Fragment Ions for this compound in EI-MS

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 200/202 | [C₈H₉BrO]⁺ | Molecular Ion |

| 185/187 | [C₇H₆BrO]⁺ | •CH₃ |

| 121 | [C₈H₉O]⁺ | •Br |

| 93 | [C₇H₉]⁺ | •Br, CO |

X-ray Crystallography for Solid-State Structural Determination

While NMR and MS provide data on the molecule in solution and the gas phase, respectively, X-ray crystallography offers a precise determination of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Bond lengths and angles : Confirming the geometry of the benzene ring and the positions of the substituents.

Molecular conformation : Determining the orientation of the hydroxyl and methyl groups relative to the aromatic ring.

The data obtained from X-ray crystallography would serve as the ultimate confirmation of the molecular structure determined by spectroscopic methods.

Conformation and Torsional Angles in Crystalline State

Ring Planarity : The core benzene ring is expected to be largely planar. However, minor deviations from planarity can occur due to the steric hindrance between the adjacent bromine atom and methyl group at positions 2 and 3.

Substituent Orientation : The C-O bond of the hydroxyl group and the C-Br bond will lie within the plane of the aromatic ring. The hydrogen atom of the hydroxyl group may be oriented to facilitate intermolecular hydrogen bonding.

Torsional Angles : The key torsional angles (dihedral angles) involve the orientation of the methyl group hydrogen atoms and the hydroxyl hydrogen relative to the benzene ring. In the solid state, these angles are fixed in a low-energy conformation that optimizes packing efficiency and intermolecular interactions. For instance, the C-C-O-H dihedral angle would be influenced by the formation of hydrogen bonds with neighboring molecules.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions, which collectively determine the crystal's stability and physical properties. For this compound, the following interactions are anticipated to be significant drivers of the crystal packing.

Hydrogen Bonding : The most prominent intermolecular force is expected to be the hydrogen bond formed between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule (O-H···O). This is a characteristic interaction in phenols that often leads to the formation of chains or cyclic motifs.

Halogen Bonding : The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of a hydroxyl group (Br···O). This type of interaction is increasingly recognized as a significant force in directing crystal structures. researchgate.net

π-π Stacking : The aromatic rings may engage in π-π stacking interactions, although these could be offset due to the steric bulk of the substituents.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance |

|---|---|---|---|---|

| Hydrogen Bond | O-H | O (hydroxyl) | 2.5 - 3.2 | Primary interaction, dictates primary structural motifs |

| Halogen Bond | C-Br | O (hydroxyl) | 3.0 - 3.5 | Directional, contributes to packing arrangement |

| C-H···π Interaction | C-H (methyl) | π-system (aromatic ring) | 2.5 - 2.9 (H to ring centroid) | Stabilizes layered structures |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and providing a unique "fingerprint" for the compound. ksu.edu.sa The spectra are complementary; IR spectroscopy measures the absorption of light due to changes in the molecular dipole moment, while Raman spectroscopy measures scattered light resulting from changes in molecular polarizability. ksu.edu.sa

For this compound, characteristic vibrational modes can be assigned to specific functional groups.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad | Weak |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium | Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-O Stretch | Phenolic C-O | 1200 - 1300 | Strong | Medium |

The broadness of the O-H stretching band in the IR spectrum is a clear indicator of hydrogen bonding. The precise positions of the aromatic C=C stretching peaks can provide information about the substitution pattern on the benzene ring.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a robust method for the analysis of non-volatile or thermally sensitive compounds like phenols. mdpi.com A reversed-phase HPLC (RP-HPLC) method is typically employed for brominated phenols. researchgate.net

The method involves a nonpolar stationary phase (the column) and a polar mobile phase. By adjusting the composition of the mobile phase, a high degree of separation can be achieved. The quantitative analysis relies on comparing the peak area of the analyte to that of a calibration curve prepared from standards of known concentration. mdpi.com

Table 3: Typical RP-HPLC Parameters for Analysis of Bromophenols

| Parameter | Typical Value/Condition |

|---|---|

| Column | C8 or C18, 150 mm x 4.6 mm, 3-5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |

| Modifier | 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 25 - 35 °C |

| Detection | UV-Vis Diode Array Detector (DAD) at ~210 nm and ~280 nm |

| Injection Volume | 5 - 20 µL |

This method allows for the separation of this compound from its isomers and related impurities with high precision and accuracy. researchgate.net

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While phenols can be analyzed directly, derivatization is sometimes used to improve peak shape and thermal stability. epa.gov For this compound, direct analysis is feasible using a mid-polarity capillary column.

GC coupled with a Flame Ionization Detector (FID) is used for routine purity checks and quantification, while GC coupled with a Mass Spectrometer (MS) provides definitive structural identification through the analysis of fragmentation patterns. researchgate.net

Table 4: Typical GC Parameters for Analysis of Phenols

| Parameter | Typical Value/Condition |

|---|---|

| Column | Fused silica capillary column, e.g., 5% Phenyl-methylpolysiloxane (ZB-5MS, DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, constant flow mode (~1 mL/min) |

| Injection | Split/Splitless, 250 °C |

| Oven Program | Initial 60-80 °C, ramp at 10-15 °C/min to 280-300 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | FID: 300 °C; MS Transfer Line: 280 °C |

This technique is highly effective for separating isomers and assessing the presence of any volatile byproducts from the synthesis of this compound. chula.ac.th

Computational Chemistry and Theoretical Studies of 3 Bromo 2,5 Dimethylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a prominent computational method for studying the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.net DFT calculations are instrumental in predicting the electronic properties of 3-bromo-2,5-dimethylphenol, offering a detailed understanding of its molecular orbitals and charge distribution.

DFT calculations can elucidate the electronic architecture of this compound. By solving the Kohn-Sham equations, the theory provides information about the molecule's electron density, from which various properties can be derived. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

The charge distribution within the this compound molecule can be visualized using molecular electrostatic potential (MEP) maps. nih.gov These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface, identifying sites susceptible to electrophilic and nucleophilic attack. For instance, the electronegative oxygen and bromine atoms are expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl and methyl groups would exhibit positive potential.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Quantifies the polarity of the molecule |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar phenolic compounds.

DFT is also a powerful tool for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways from reactants to products. researchgate.net This involves locating and characterizing the geometries of transition states, which are the energy maxima along the reaction coordinate.

The activation energy of a reaction can be calculated from the energy difference between the reactants and the transition state. This information is vital for understanding reaction kinetics and predicting reaction rates. For this compound, DFT could be employed to model reactions such as electrophilic aromatic substitution or nucleophilic substitution at the bromine-bearing carbon, providing detailed insights into the reaction mechanisms.

Quantum Chemical Calculations for Energetic and Spectroscopic Property Prediction

Quantum chemical calculations, including methods like DFT and ab initio approaches, are invaluable for predicting the energetic and spectroscopic properties of this compound. scispace.com These calculations can provide accurate estimations of various thermodynamic quantities, such as the heat of formation and bond dissociation energies.

Furthermore, these methods can simulate molecular vibrations, leading to the prediction of infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectra with experimental data, the molecular structure can be confirmed, and vibrational modes can be assigned to specific atomic motions within the molecule. Similarly, electronic transitions can be calculated to predict UV-Visible absorption spectra, providing insights into the molecule's electronic excited states. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Data | Predicted Wavenumber/Wavelength | Assignment |

| IR Frequency (O-H stretch) | ~3600 cm⁻¹ | Stretching vibration of the hydroxyl group |

| IR Frequency (C-Br stretch) | ~650 cm⁻¹ | Stretching vibration of the carbon-bromine bond |

| UV-Vis λmax | ~280 nm | π → π* electronic transition in the aromatic ring |

Note: The values in this table are illustrative and represent typical outcomes of quantum chemical calculations for similar phenolic compounds.

Applications of 3 Bromo 2,5 Dimethylphenol in Specialized Chemical Syntheses and Materials Science

Role as a Key Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, the utility of a building block is defined by its ability to participate in reliable and versatile bond-forming reactions. 3-Bromo-2,5-dimethylphenol excels in this regard, primarily due to the presence of the bromine atom on the aromatic ring, which serves as a handle for a wide array of cross-coupling reactions.

The carbon-bromine bond in this compound is a key feature that allows for its use in the construction of advanced aromatic systems. It is an ideal substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials. nih.govwhiterose.ac.uk

Palladium-catalyzed reactions are particularly prominent in this context. whiterose.ac.uk For instance, this compound can readily participate in:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond, leading to the synthesis of complex biaryl structures.

Heck Coupling: Reaction with an alkene to introduce a vinyl group onto the aromatic ring.

Sonogashira Coupling: Reaction with a terminal alkyne, which attaches an alkynyl group to the phenol (B47542) ring, a common structural motif in natural products and materials. wikipedia.org

Hiyama Coupling: Coupling with an organosilicon compound, offering an alternative pathway for C-C bond formation with distinct reactivity and substrate scope. mdpi.com

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, producing substituted aniline (B41778) derivatives.

These methodologies allow chemists to strategically connect the 3-hydroxy-2,6-dimethylphenyl unit to a wide variety of other molecular fragments, thereby constructing elaborate, multi-component aromatic and heteroaromatic systems. The phenolic hydroxyl group can be protected during these transformations and deprotected later, or it can be used to modulate the electronic properties of the ring, influencing the efficiency of the coupling reaction.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Class |

|---|---|---|---|---|

| Suzuki Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base | C-C (sp²) | Biaryl phenols |

| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand, Base | C-C (sp²) | Stilbene derivatives |

| Sonogashira Coupling | Alkyne (HC≡CR) | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp) | Alkynyl phenols |

| Hiyama Coupling | Organosilane (Ar'-SiR₃) | Pd(OAc)₂, Fluoride source | C-C (sp²) | Biaryl phenols |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base | C-N | N-Aryl phenols |

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com While direct, widespread applications of this compound as a chiral auxiliary or catalyst in stereoselective synthesis are not extensively documented, its structural features present clear potential for such roles. The development of stereoselective methodologies often relies on the rational design of molecules that can effectively control the three-dimensional arrangement of reactants during a chemical transformation.

The potential applications of this compound in this area are primarily as a precursor to more complex chiral molecules:

Chiral Ligand Synthesis: The phenol unit can serve as a scaffold for the synthesis of chiral ligands for asymmetric catalysis. The hydroxyl and bromo- functionalities can be elaborated into chiral side chains or coordinating groups. Once complexed with a metal center, such ligands can create a chiral environment that induces high stereoselectivity in reactions like hydrogenation, oxidation, or carbon-carbon bond formation.

Chiral Directing Groups: The phenolic hydroxyl group, after conversion to a suitable ether or ester, could function as a directing group in reactions on a tethered substrate. If the attached group is chiral, it can influence the facial selectivity of reactions on a nearby prochiral center, such as the reduction of a ketone or the epoxidation of an alkene.

Although these applications are based on established principles of asymmetric synthesis rather than specific reported examples for this exact compound, the inherent functionality of this compound makes it a plausible and attractive starting point for the design and synthesis of new chiral reagents and catalysts.

Precursor in the Synthesis of Advanced Organic Intermediates

Beyond its direct use in coupling reactions, this compound is a valuable starting material for producing advanced organic intermediates. These are molecules that have been further functionalized and are poised for incorporation into larger, more complex target structures. The bromine atom and the hydroxyl group are both sites for selective chemical modification.

The C-Br bond can be transformed through several key reactions:

Lithium-Halogen Exchange: Treatment with an organolithium reagent (e.g., n-butyllithium) at low temperature replaces the bromine with lithium, generating a highly reactive aryllithium species. This intermediate can then react with a wide range of electrophiles (e.g., carbon dioxide, aldehydes, ketones) to install new functional groups.

Grignard Reagent Formation: Reaction with magnesium metal converts the aryl bromide into a Grignard reagent, another powerful nucleophile for forming new C-C bonds.

Borylation: Palladium-catalyzed reaction with a diboron (B99234) reagent (e.g., bis(pinacolato)diboron) replaces the bromine with a boronic ester group. This transforms the molecule into the complementary coupling partner for a subsequent Suzuki reaction, demonstrating a powerful "functional group interconversion" strategy.

Simultaneously, the phenolic -OH group can be derivatized to alter its properties or to introduce new reactivity, for example, through Williamson ether synthesis to form aryl ethers or through esterification to produce aryl esters. This dual reactivity allows for a modular approach to synthesis, where each functional group can be addressed independently to build molecular complexity in a controlled manner.

| Functional Group | Reagent(s) | Intermediate Formed | Potential Subsequent Reaction |

|---|---|---|---|

| Aryl Bromide (Ar-Br) | Mg, THF | Grignard Reagent (Ar-MgBr) | Reaction with carbonyls, CO₂ |

| n-BuLi | Aryllithium (Ar-Li) | Reaction with various electrophiles | |

| B₂(pin)₂, Pd catalyst, Base | Boronic Ester (Ar-B(pin)) | Suzuki cross-coupling | |

| Phenolic Hydroxyl (Ar-OH) | Alkyl Halide, Base | Aryl Ether (Ar-OR) | Introduces new side chain |

| Acyl Chloride, Base | Aryl Ester (Ar-OCOR) | Protection or property modulation |

Applications in Polymer Chemistry and Materials Development

The structure of this compound makes it an important monomer for the synthesis of high-performance polymers, particularly derivatives of poly(phenylene oxide).

Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) is a major engineering thermoplastic known for its excellent thermal stability, dimensional stability, and chemical resistance. uc.edu PPO is typically synthesized through the copper-catalyzed oxidative coupling polymerization of 2,6-dimethylphenol (B121312). uc.edu Phenols with bromo substituents are also effective monomers in these types of polymerizations, often leading to high yields of the corresponding polymer. uc.edu

The use of this compound as a monomer or co-monomer in oxidative coupling polymerization leads to the formation of a brominated PPO derivative. The incorporation of bromine atoms into the polymer backbone has several significant effects on the material's properties:

Modified Solubility: The bromine atoms can alter the polarity and packing of the polymer chains, changing their solubility in various organic solvents.

Enhanced Thermal Properties: Halogenated aromatic polymers often exhibit different glass transition temperatures and thermal degradation profiles compared to their non-halogenated counterparts.

Inherent Flame Retardancy: The presence of bromine is a well-established strategy for imparting flame retardant properties to polymers.

The polymerization proceeds via the formation of phenoxy radicals and subsequent coupling, with the bromine atom remaining on the aromatic ring of the polymer backbone. This provides a direct route to functionalized PPO materials with tailored properties.

The true versatility of using this compound in polymer chemistry lies in the potential for post-polymerization modification. The C-Br bonds distributed along the polymer backbone are reactive sites that can be chemically altered after the polymer has been formed. researchgate.netmdpi.com This powerful strategy allows for the creation of specialty polymer architectures that are inaccessible through direct polymerization.

For example, the brominated PPO can serve as a macroinitiator for other types of polymerization. By treating the brominated polymer with a suitable reagent, the bromine sites can be converted into initiating sites for controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP). This allows for the "grafting-from" of a second type of polymer chain (e.g., polystyrene, poly(methyl methacrylate)), resulting in the formation of graft copolymers .

Alternatively, the bromine atoms can be replaced with other functional groups via nucleophilic substitution or further cross-coupling reactions. This enables the introduction of functionalities that can tune the polymer's properties for specific applications, such as improving adhesion, altering surface energy, or providing sites for cross-linking. This approach is fundamental to creating advanced materials like block copolymers, which can self-assemble into ordered nanostructures, and functional polymer blends. mdpi.comtue.nl

Utilization in the Synthesis of Dyes, Pigments, and Agrochemical Precursors

The structure of this compound, a substituted phenol, makes it a plausible coupling component in the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, are synthesized through a diazotization-coupling reaction. In this process, a primary aromatic amine is diazotized with nitrous acid to form a diazonium salt, which then reacts with a coupling component, such as a phenol or an aromatic amine, to form the azo dye.

Given its phenolic nature, this compound could be employed as a coupling component. The hydroxyl group is an activating group, directing the electrophilic substitution of the diazonium ion to the ortho and para positions. In the case of this compound, the para position to the hydroxyl group is occupied by a methyl group, and one ortho position is blocked by another methyl group, suggesting that coupling would likely occur at the remaining ortho position (C6). The presence of the bromine atom and methyl groups would be expected to influence the final color of the dye, potentially leading to shades in the yellow to red spectrum, and could also enhance properties such as lightfastness and thermal stability.

While specific examples of dyes synthesized from this compound are not readily found in the literature, the general synthesis of azo dyes from substituted phenols is well-established. For instance, disazo disperse dyes have been synthesized using 4-bromoaniline (B143363) and 3-aminophenol (B1664112) as precursors, indicating the utility of brominated aromatics in dye synthesis. nih.goviiste.org The resulting dyes from such syntheses have shown potential as near-infrared absorbers and have demonstrated good fastness properties on synthetic fibers like nylon and polyester. nih.goviiste.org

In the realm of agrochemicals, substituted phenols are known precursors to a variety of active ingredients, including herbicides, fungicides, and insecticides. The specific substitution pattern of this compound could be leveraged to create novel agrochemical candidates. For example, the phenolic hydroxyl group can be converted into an ether or ester linkage, which are common functionalities in many pesticides. The bromine atom can also influence the biological activity of the resulting molecule. While direct synthetic routes from this compound to commercial agrochemicals are not documented, the synthesis of other agrochemicals often involves the coupling of substituted phenols with other organic moieties.

| Potential Application | Role of this compound | Anticipated Product Class | Key Reaction Type |

| Dye Synthesis | Coupling Component | Azo Dyes | Electrophilic Aromatic Substitution |

| Pigment Synthesis | Intermediate | High-Performance Pigments | Varies (e.g., condensation reactions) |

| Agrochemical Synthesis | Precursor | Herbicides, Fungicides, Insecticides | Etherification, Esterification |

Environmental Fate and Degradation Studies of Brominated Phenols in Abiotic and Biotic Systems

The environmental fate of brominated phenols, including this compound, is of interest due to their potential persistence and toxicity. While specific studies on this compound are scarce, research on other brominated and dimethylphenols provides insights into its likely environmental behavior, including its degradation pathways and mobility in various environmental compartments.

Photodegradation Pathways

Photodegradation is a key abiotic process that can lead to the transformation of organic pollutants in the environment. For phenolic compounds, this process is often initiated by the absorption of UV radiation, leading to the formation of reactive species such as hydroxyl radicals. These radicals can then attack the aromatic ring, leading to hydroxylation, ring cleavage, and eventual mineralization.

Studies on the photodegradation of 2,3-dimethylphenol (B72121) have shown that the process can be enhanced by the presence of photocatalysts like titanium dioxide (TiO2), zinc sulfide (B99878) (ZnS), and tin dioxide (SnO2). researchgate.net The degradation of 2,3-dimethylphenol in the presence of these nanoparticles and UV light was found to follow pseudo-first-order kinetics. researchgate.net It is plausible that this compound would undergo similar photocatalytic degradation. The presence of the bromine atom might influence the rate of degradation and the nature of the intermediates formed. The initial steps would likely involve the formation of hydroxylated derivatives, followed by the cleavage of the aromatic ring.

| Photodegradation Parameter | Influencing Factor | Observed Effect on Structurally Similar Compounds |

| Rate of Degradation | Presence of Photocatalysts (e.g., TiO2) | Increased degradation rate |

| Reaction Kinetics | Pseudo-first-order | |

| Primary Reactive Species | Hydroxyl Radicals | Initiation of degradation cascade |

Biotransformation Mechanisms

The microbial degradation of halogenated and methylated phenols has been the subject of numerous studies. Bacteria, in particular, have been shown to be capable of transforming these compounds through various metabolic pathways. While no studies have specifically investigated the biotransformation of this compound, research on other dimethylphenols and halogenated phenols can provide a model for its likely fate in biotic systems.

The biodegradation of various dimethylphenol isomers has been observed in both axenic and mixed bacterial cultures. nih.gov For instance, Pseudomonas species have been shown to degrade dimethylphenols, with the specific catabolic pathway being dependent on the strain and the substrate. nih.gov The degradation of 3,4-dimethylphenol (B119073) has been shown to proceed via the formation of intermediates such as m-cresol. nih.gov

For halogenated phenols, bacterial biotransformation can occur through mechanisms such as O-methylation, as observed in Rhodococcus and Acinetobacter species. nih.gov Another key process is reductive dehalogenation, where the halogen atom is replaced by a hydrogen atom, often under anaerobic conditions. This has been observed in the degradation of pentachlorophenol (B1679276) by bacteria from the genus Desulfitobacterium. Following dehalogenation, the resulting phenolic compound can be further degraded through ring cleavage.

| Bacterial Genus | Metabolic Process | Substrate (Structurally Similar) | Key Transformation |

| Pseudomonas | Ring Cleavage | Dimethylphenols | Degradation of the aromatic ring |

| Rhodococcus | O-methylation | Halogen-substituted phenols | Addition of a methyl group to the hydroxyl moiety |

| Acinetobacter | O-methylation | Halogen-substituted phenols | Addition of a methyl group to the hydroxyl moiety |

| Desulfitobacterium | Reductive Dehalogenation | Pentachlorophenol | Removal of chlorine atoms |

Adsorption and Transport Phenomena in Environmental Media

The transport of this compound in the environment will be governed by its adsorption to soil and sediment particles. The extent of adsorption is influenced by the physicochemical properties of both the compound and the environmental media, such as soil organic matter content, pH, and clay mineralogy.

Studies on the sorption of other chlorophenols in soils and sediments have shown that the sorption intensity increases with the organic matter content of the sorbent and decreases with increasing pH. nih.gov For ionizable compounds like phenols, the pH of the surrounding medium is particularly important as it determines the degree of ionization. The anionic phenolate (B1203915) form is generally more water-soluble and less strongly adsorbed than the neutral form.

The adsorption of phenols to clay minerals can also be significant. For example, the adsorption of phenol onto natural clay has been shown to be an exothermic process. researchgate.net The modification of clays, such as bentonite, with organic cations can enhance their capacity to adsorb phenolic compounds from aqueous solutions. mdpi.com Given these findings, it can be inferred that this compound would exhibit moderate to strong adsorption in soils with high organic matter content and at lower pH values where the neutral form predominates. Its transport through the soil profile would likely be retarded due to these adsorption processes.

| Environmental Medium | Key Factor Influencing Adsorption | Expected Behavior of this compound |

| Soil | Organic Matter Content | Increased adsorption with higher organic matter |

| pH | Increased adsorption at lower pH (neutral form) | |

| Clay Minerals | Surface Interactions | Adsorption to clay surfaces, enhanced by organic modification |

| Sediments | Organic Carbon Content | Partitioning into the organic fraction of sediments |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape and Key Achievements

The field of brominated phenols is an area of active research, largely driven by the discovery of a wide array of these compounds as natural products, particularly from marine algae. nih.govnih.gov These naturally occurring bromophenols have demonstrated a variety of significant biological activities, including anticancer, antidiabetic, antimicrobial, and antioxidant effects. nih.govmdpi.com Consequently, much of the research has focused on isolating new bromophenols, elucidating their structures, and evaluating their potential as pharmaceutical leads. nih.gov A significant achievement in this area is the identification of specific bromophenols that show potent and selective inhibition of enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is a target for anti-diabetic therapies. nih.govnih.gov

In contrast, the research landscape for specific, synthetically accessible isomers like 3-Bromo-2,5-dimethylphenol is more narrowly focused. It is primarily recognized as a chemical intermediate in organic synthesis. chemicalbook.com Key achievements for this compound are centered on its preparation, for which synthetic routes have been established. These include the direct electrophilic bromination of 4,5-dimethylphenol and a multi-step synthesis starting from 1-bromo-2,3-dimethylbenzene via a boronic ester intermediate. chemicalbook.combiosynth.com While the broader class of bromophenols is well-studied for its biological and environmental aspects, the specific properties and applications of this compound remain largely undocumented, positioning it as a compound with untapped potential.

Emerging Synthetic Methodologies for Brominated Phenols

The synthesis of brominated phenols has evolved from traditional methods, which often suffer from harsh conditions and a lack of selectivity, to more refined and efficient methodologies. mdpi.com Recent advancements prioritize mild reaction conditions, high regioselectivity, and improved atom economy. These emerging methods provide powerful tools for accessing specific isomers that may be difficult to obtain through classical electrophilic substitution of phenol (B47542), which can lead to mixtures of ortho- and para-isomers and over-bromination. mdpi.comyoutube.com

Key emerging strategies include:

Hypervalent Iodine Reagents: The use of an I(III)-based reagent system, such as PIDA (diacetoxyiodobenzene) in combination with aluminum tribromide (AlBr₃), offers a practical and mild procedure for the electrophilic bromination of phenols. This system can be prepared in situ and demonstrates excellent reactivity across a range of phenolic substrates. rsc.org